molecular formula C12H17NO B8344149 Cyclopropyl-(2-o-tolyloxyethyl)amine

Cyclopropyl-(2-o-tolyloxyethyl)amine

Cat. No.: B8344149
M. Wt: 191.27 g/mol
InChI Key: OGHAWINXNRBDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(2-o-tolyloxyethyl)amine (CAS# 56595-04-1), also referred to as 1-cyclopropyl-2-(2-methylphenyl)ethanamine, is a cyclopropylamine derivative characterized by a 2-o-tolyloxyethyl substituent. Key physicochemical properties include a molecular weight of ~245.24 g/mol (based on structurally similar compounds) and a purity of ≥95% in commercial preparations.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]cyclopropanamine

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-9-8-13-11-6-7-11/h2-5,11,13H,6-9H2,1H3

InChI Key

OGHAWINXNRBDKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropylamine derivatives exhibit diverse biological and chemical behaviors depending on substituent groups. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Cyclopropyl-(2-nitro-phenyl)-amine 2-Nitrophenyl 178.19 Evaluated for TGR5 agonist activity; moderate plasma stability .
Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine 2-Methoxy-5-CF₃-benzyl 245.24 High lipophilicity; explored in receptor-binding studies .
Cyclopropyl-(2,4-dichloro-benzyl)-amine 2,4-Dichlorobenzyl 230.12 Enhanced steric hindrance; potential antimicrobial applications .
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine 4-Methyl-2-thiophenylbenzyl 243.40 Electron-rich thiophene enhances π-π interactions .
Cyclopropyl-(5-nitro-pyridin-2-yl)-amine 5-Nitro-pyridinyl 179.17 Polar nitro group improves aqueous solubility .

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase polarity and metabolic stability but may reduce membrane permeability. For example, the nitro group in Cyclopropyl-(2-nitro-phenyl)-amine contributes to moderate plasma stability , while the trifluoromethyl group in Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine enhances receptor affinity .
  • Halogenated Substituents (e.g., Cl) : Improve steric bulk and resistance to enzymatic degradation, as seen in Cyclopropyl-(2,4-dichloro-benzyl)-amine .

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